molecular formula C8H18N2O B13183452 3-(1-Aminobutan-2-yl)pyrrolidin-3-ol

3-(1-Aminobutan-2-yl)pyrrolidin-3-ol

Katalognummer: B13183452
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: OMZAIZYVDCAUCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Aminobutan-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This compound is characterized by a pyrrolidine ring substituted with an aminobutyl group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 3-(1-Aminobutan-2-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate aminobutyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

3-(1-Aminobutan-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

3-(1-Aminobutan-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-Aminobutan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

3-(1-Aminobutan-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

3-(1-aminobutan-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-2-7(5-9)8(11)3-4-10-6-8/h7,10-11H,2-6,9H2,1H3

InChI-Schlüssel

OMZAIZYVDCAUCM-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN)C1(CCNC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.